Ethylammonium formate
Description
Contextualization within Ionic Liquid Chemistry
Ionic liquids have garnered significant attention as potential replacements for volatile organic solvents due to their low vapor pressure, non-flammability, and thermal stability. scirp.orgwikipedia.org PILs, like EAF, are a distinct class of ILs characterized by the presence of a proton donor and acceptor, leading to the formation of extensive hydrogen-bond networks. aip.org This hydrogen bonding plays a crucial role in determining their physicochemical properties. aip.org The first reported ionic liquid, ethylammonium (B1618946) nitrate (B79036), was identified in 1914. auctoresonline.org Ammonium-based ILs, such as EAF, have been widely studied for various applications. scirp.org
Significance in Contemporary Chemical Research
The unique properties of EAF, such as its low viscosity compared to other ionic liquids and its favorable UV cutoff, make it a subject of interest in various research areas. oup.com Its ability to act as both a solvent and a catalyst has led to its exploration in organic synthesis, electrochemistry, and material science. wikipedia.orgresearchgate.net Researchers are particularly interested in understanding the relationship between its molecular-level structure and its macroscopic properties to fully exploit its potential in practical applications. aip.org
Classification as a Protic Ionic Liquid
EAF is classified as a protic ionic liquid due to its synthesis via a neutralization reaction between a Brønsted acid (formic acid) and a Brønsted base (ethylamine). aip.orgrsc.org This process involves the transfer of a proton from the acid to the base, creating the ethylammonium cation ([CH3CH2NH3]+) and the formate (B1220265) anion ([HCOO]−). aip.org The presence of the transferable proton on the cation and the proton-accepting ability of the anion are defining features of PILs, leading to the formation of a dynamic hydrogen-bond network. aip.orgrsc.org
Structure
2D Structure
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
ethylazanium;formate |
InChI |
InChI=1S/C2H7N.CH2O2/c1-2-3;2-1-3/h2-3H2,1H3;1H,(H,2,3) |
InChI Key |
DYWODRJVMZCPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH3+].C(=O)[O-] |
Origin of Product |
United States |
Physicochemical Properties
The physicochemical properties of ethylammonium (B1618946) formate (B1220265) are central to its utility in various applications.
| Property | Value |
| Chemical Formula | C3H9NO2 |
| Molecular Weight | 91.11 g/mol |
| Melting Point | < 273 K (< 0 °C) aip.org |
| Density | Varies with temperature |
| Viscosity | 11 cP oup.com |
Note: The density of ethylammonium formate, like other liquids, is temperature-dependent. Specific values would require referencing a particular temperature.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of ionic liquids by providing detailed information about the chemical environment of magnetically active nuclei. For ethylammonium (B1618946) formate (B1220265), ¹H-NMR spectroscopy confirms the ionic salt structure resulting from the proton transfer from formic acid to ethylamine (B1201723). mdma.ch
In studies of related alkylammonium formates, the proton of the formyl group (H-COO⁻) typically exhibits a sharp singlet signal at a distinct chemical shift. mdma.ch For instance, in methylammonium (B1206745) formate, this signal appears at 8.23 ppm, while the ammonium (B1175870) protons (+NH₃) are observed at 7.96 ppm. auctoresonline.org In a similar compound, 2-hydroxyethylammonium formate, the formyl proton singlet is at 8.4 ppm. mdma.ch The signals for the ethyl group in EAF are also characteristic. The methylene (B1212753) protons adjacent to the nitrogen atom and the methyl protons would appear as distinct multiplets, with their chemical shifts and coupling patterns providing confirmation of the ethylammonium cation structure. aip.org A study on triethylammonium (B8662869) formate identified the ammonium proton (+NH) as a broad singlet at 6.05 ppm. auctoresonline.org
Table 1: Representative ¹H-NMR Chemical Shifts (δ) for Functional Groups in Alkylammonium Formate Systems
| Functional Group | Chemical Shift (ppm) | Compound Reference |
|---|---|---|
| Formyl Proton (H-COO⁻) | 8.4 | 2-hydroxythis compound mdma.ch |
| Formyl Proton (H-COO⁻) | 8.23 | Mthis compound auctoresonline.org |
| Ammonium Proton (+NH₃) | 7.96 | Mthis compound auctoresonline.org |
Note: Data is compiled from studies on closely related alkylammonium formates to provide expected ranges for this compound.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify functional groups and investigate intermolecular interactions, such as hydrogen bonding, in this compound. The spectra provide clear evidence of the salt's formation and the nature of the ionic interactions.
The IR spectrum of EAF is characterized by several key absorption bands. A very broad band, typically observed in the 3500–2400 cm⁻¹ range, is indicative of the N-H stretching vibrations within the ammonium group, a hallmark of protic ionic liquids. mdma.ch This broadening is a direct consequence of the strong hydrogen bonding between the ethylammonium cation and the formate anion. Within this region, the C-H stretching vibrations of the ethyl group also appear. researchgate.net
Another significant feature is the band associated with the carboxylate group of the formate anion. The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are prominent. In sodium formate, these bands appear at 1567 cm⁻¹ and 1366 cm⁻¹, respectively. acs.org In 2-hydroxythis compound, the carbonyl stretching and N-H plane bending vibrations are observed as a combined broad band centered around 1600 cm⁻¹. mdma.chresearchgate.net This region is particularly sensitive to the ionic environment and the strength of the hydrogen bonds. The presence of these distinct bands confirms the proton transfer and the ionic character of the compound. mdma.chnih.gov
Table 2: Characteristic IR Absorption Bands for this compound and Related Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| N-H Stretch (Ammonium) | 3500–2400 (broad) | Indicates +NH₃ structure and H-bonding | mdma.ch |
| C=O Stretch / N-H Bend | ~1600 (broad) | Combined band confirming carboxylate and ammonium groups | mdma.chresearchgate.net |
| Asymmetric COO⁻ Stretch | ~1567 | Characteristic of formate anion | acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solvent Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to characterize the optical transparency of this compound, which is a critical parameter for its use as a solvent in analytical techniques like high-performance liquid chromatography (HPLC). The UV cutoff wavelength is the wavelength below which the solvent itself absorbs strongly, rendering it unsuitable for detecting analytes.
This compound exhibits favorable UV characteristics compared to many other ionic liquids. oup.com Studies have shown that undiluted EAF has no significant background absorbance down to approximately 250 nm. tandfonline.com This low UV cutoff is advantageous, allowing for the detection of a wide range of aromatic and other UV-active compounds without interference from the mobile phase. oup.comtandfonline.com For comparison, related alkylammonium formates like n-propylammonium formate and n-butylammonium formate have higher UV cutoffs at about 270 nm and 295 nm, respectively. tandfonline.com
Table 3: UV Cutoff Wavelengths for Alkylammonium Formate Ionic Liquids
| Compound | UV Cutoff (Absorbance = 1 AU) | Reference |
|---|---|---|
| This compound (EAF) | ~250 nm | oup.comtandfonline.com |
| Mthis compound (MAF) | 254 nm | nih.gov |
| n-Propylammonium formate (PAF) | ~270 nm | tandfonline.com |
Dielectric Relaxation Spectroscopy (DRS) for Dynamic Response Analysis
Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for probing the collective molecular dynamics and transport properties of ionic liquids over a wide range of frequencies. For this compound, DRS studies reveal insights into ion reorientation, hydrogen bond dynamics, and structural organization.
The dielectric spectra of EAF are dominated by a large, low-frequency contribution known as the α-relaxation, which typically peaks below 1 GHz. aip.orgaip.org This primary relaxation process is attributed to the reorientational motions of both the ethylammonium cations and the formate anions. aip.orgnih.govresearchgate.net Unlike in some aprotic ionic liquids where cation and anion rotations are distinct, in EAF, the dynamics of the cation and anion are strongly synchronized. aip.org This coupling is a direct result of the pervasive hydrogen bonding network that links the ions together. aip.orgnih.gov
The nature of the hydrogen bond between the ethylammonium cation and the formate anion is different and stronger compared to that in ethylammonium nitrate (B79036) (EAN), which affects the relaxation dynamics. aip.org The static permittivity (ε) of EAF, a measure of its bulk polarity, has been reported to be approximately 34.1 at 298.15 K, which is intermediate to other reported values and reflects its polar nature. aip.org The temperature dependence of the dielectric spectra provides information on the activation energies for ion rotation and translation, which are crucial for understanding its transport properties like viscosity and conductivity. aip.org
Table 4: Dielectric Properties of this compound (EAF) at 298.15 K (25 °C)
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Static Permittivity (ε) | 34.1 | A measure of the bulk polarity of the liquid. | aip.org |
| Dominant Relaxation | α-relaxation | Arises from synchronized reorientation of cations and anions. | aip.org |
Circular Dichroism (CD) Spectroscopy for Biomolecular Conformation Studies
Circular Dichroism (CD) spectroscopy is an essential tool for studying the secondary and tertiary structure of chiral biomolecules, particularly proteins. ntu.edu.sg When used in conjunction with ionic liquids like this compound, CD spectroscopy can reveal how these novel solvents affect protein stability and conformation.
A key study investigated the structural stability of the protein cytochrome c in aqueous mixtures of this compound. nih.gov The findings were significant: at room temperature, the native structure of cytochrome c was largely maintained even in relatively high concentrations of EAF (e.g., 50-70% EAF in water or buffer). nih.gov This is in stark contrast to conventional organic solvents like methanol (B129727) or acetonitrile, which tend to denature the protein under similar conditions. nih.gov
CD spectra indicated that the characteristic conformation of cytochrome c is preserved in solutions of 20% EAF-80% water over a temperature range of 30 to 50 °C. nih.gov This stabilizing effect highlights the potential of EAF as a benign solvent or co-solvent for biochemical applications, such as in the separation of proteins by reversed-phase liquid chromatography where maintaining the native fold is critical. nih.govnih.gov The ability of EAF to maintain protein structure is attributed to the specific interactions within the hydrogen-bonded ionic liquid network, which create a less disruptive environment for the biomolecule compared to traditional organic solvents. nih.gov
Time-Resolved Vibrational Spectroscopy for Ultrafast Dynamics
Time-resolved vibrational spectroscopy, such as transient mid-infrared spectroscopy, provides unparalleled insight into the ultrafast dynamic processes occurring in liquids, including proton transfer and transport. In this compound, this technique has been used to investigate the mechanism of proton conduction, a key property for its potential use in high-temperature fuel cells. flippingbook.com
In these experiments, a photoacid like 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (HPTS) is dissolved in EAF. flippingbook.comnih.gov A femtosecond laser pulse excites the HPTS, drastically increasing its acidity and causing it to release a proton to the formate anion of the EAF. flippingbook.comacs.org By monitoring the changes in the vibrational spectra of the HPTS and the newly formed formic acid over time (from femtoseconds to microseconds), the elementary steps of proton transfer and subsequent transport through the ionic liquid can be tracked. flippingbook.comnih.gov
Studies on EAF have revealed that the long-range proton transport does not occur via the fast "hopping" Grotthuss mechanism, which is common in water. flippingbook.com Instead, the results point towards a vehicular transport mechanism. flippingbook.comnih.gov In this mechanism, the protonated formate (formic acid) diffuses through the liquid as a distinct entity. nih.gov The proton is estimated to travel a distance of about 5 nm, equivalent to 8-10 solvation shells, before the proton is transferred back to the deprotonated photoacid. nih.gov This detailed mechanistic insight is crucial for designing new protic ionic liquids with optimized proton conductivity. flippingbook.com
Table 6: Ultrafast Proton Dynamics in this compound (EAF)
| Process | Technique | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| Proton Transfer & Transport | Visible pump, mid-IR probe spectroscopy | Full photoprotolytic cycle of HPTS is probed from fs to µs. | N/A | flippingbook.comnih.govacs.org |
| Proton Transport | Time-resolved vibrational spectroscopy | Kinetic isotope effect (KIE ≈ 1) indicates transport is not rate-limited by proton hopping. | Vehicular Transport | flippingbook.com |
Fundamental Intermolecular Interactions and Supramolecular Architecture
Ion-Ion Interaction Studies
The interactions within ethylammonium (B1618946) formate (B1220265) are a combination of strong, long-range Coulombic forces and short-range, directional hydrogen bonds. Electrostatic interactions between the positively charged ethylammonium ion and the negatively charged formate ion are the primary cohesive forces holding the liquid together. researchgate.netrsc.org
Dielectric relaxation studies provide experimental evidence for these strong ion-ion interactions. The synchronized reorientation of the cation and anion in EAF is a direct consequence of the coupled dynamics imposed by both electrostatic attraction and hydrogen bonding. aip.orgnih.gov These forces lead to the formation of transient ion pairs and larger clusters in the liquid, distinguishing PILs from simple molecular liquids. acs.org The interplay between the diffuse charge of the ions and the specific, directional nature of the hydrogen bonds creates a unique liquid structure where ion packing is influenced by both electrostatic optimization and the geometric constraints of the hydrogen-bond network. aip.org
Nanostructural Organization and Domain Segregation
A key feature of many protic ionic liquids, including ethylammonium formate, is their tendency to self-assemble into nanostructured domains. This phenomenon arises from the amphiphilic nature of the constituent ions, which possess both polar (charged) and non-polar (alkyl) moieties.
In this compound, the ethyl group of the cation acts as a non-polar tail, while the ammonium (B1175870) headgroup and the formate anion constitute the polar components. Solvophobic forces drive the segregation of the non-polar ethyl chains from the charged ionic groups. rsc.orgrsc.orgacs.org This segregation results in the formation of distinct, interpenetrating polar and non-polar domains throughout the bulk liquid. researchgate.netrsc.org
Polar Domains: These regions are composed of the -NH₃⁺ and HCOO⁻ groups and are characterized by a high charge density and an extensive network of N-H···O hydrogen bonds. researchgate.netacs.org
Non-Polar Domains: These regions consist of the aggregated ethyl chains of the cations, held together by weaker van der Waals forces. researchgate.netacs.org
This organization is often described as a sponge-like or bicontinuous structure. rsc.orgrsc.org Neutron diffraction studies on mixtures of EAF and glycerol (B35011) have confirmed this nanostructuring, showing that the alkyl groups of the ethylammonium cations aggregate, while the formate anions are located in the corresponding polar regions alongside the cation charge groups. researchgate.netrsc.org
The specific molecular structure of the constituent ions is the primary determinant of the resulting nanostructure.
Effect of Alkyl Chain Length: The extent of nanostructural organization is highly dependent on the cation's alkyl chain length. The C2 chain of this compound is sufficient to induce domain segregation. acs.org As the alkyl chain length increases (e.g., in butylammonium (B8472290) formate and pentylammonium formate), the non-polar domains become larger and more defined, leading to a more pronounced nanostructure. aip.orgresearchgate.netacs.org This increased segregation is a direct result of stronger solvophobic interactions associated with longer alkyl chains. acs.org
Effect of Functional Groups: The introduction of other functional groups can significantly alter the nanostructure. Replacing the ethylammonium cation with an ethanolammonium cation, for instance, introduces a hydroxyl group. This leads to a much less ordered liquid because the hydroxyl group disrupts the segregation of the alkyl part, resulting in a weaker solvophobic effect and a less defined nanostructure. acs.orgrsc.org Similarly, the choice of anion affects the nanostructure; comparisons between formate and nitrate-based PILs show that the anion's size, shape, and hydrogen-bonding capabilities influence the packing and organization within the polar domains. aip.org
Data Tables
Table 1: Comparison of Relaxation and Transport Properties for Alkylammonium Formate PILs This table illustrates the effect of increasing alkyl chain length on properties related to ion dynamics and interactions, as determined by dielectric relaxation spectroscopy. Note that higher activation energies (Ea) suggest stronger intermolecular interactions or higher barriers to motion.
| Compound | Dominant Relaxation Origin | Ea(τ₁) (kJ/mol) | Ea(η) (kJ/mol) | Ea(κ) (kJ/mol) |
| This compound (EAF) | Synchronized cation and anion reorientation | 24.3 | 25.4 | 18.0 |
| n-Butylammonium formate (BuAF) | Synchronized cation and anion reorientation | 28.5 | 29.8 | 20.3 |
| n-Pentylammonium formate (PeAF) | Synchronized cation and anion reorientation | 30.1 | 31.5 | 21.4 |
| Data sourced from dielectric relaxation studies. aip.org | ||||
| τ₁ = Main relaxation time, η = Viscosity, κ = Conductivity |
Table 2: Influence of Molecular Structure on Nanostructural Characteristics This table summarizes how changes in the cation and anion structure affect the tendency for domain segregation in protic ionic liquids.
| Compound | Cation Structure | Anion | Nanostructure Characteristic | Reference(s) |
| This compound (EAF) | Primary ammonium, C2 alkyl chain | Formate | Forms segregated polar and non-polar domains | rsc.orgresearchgate.netrsc.org |
| Ethylammonium nitrate (B79036) (EAN) | Primary ammonium, C2 alkyl chain | Nitrate | Forms well-defined, sponge-like nanostructure | rsc.orgacs.org |
| Butylammonium formate (BAF) | Primary ammonium, C4 alkyl chain | Formate | More pronounced domain segregation than EAF | aip.orgacs.org |
| Ethanolammonium formate (EOAF) | Primary ammonium, C2 chain with -OH | Formate | Less ordered; -OH group disrupts non-polar domains | acs.orgrsc.org |
Solute-Solvent and Solvent-Solvent Interaction Mechanisms
The interactions of this compound with solutes and other solvents are complex and depend on the nature of the co-solvent or solute. As a room-temperature ionic liquid, EAF exhibits strong proton donor-acceptor intermolecular interactions. researchgate.net These interactions are fundamental to its behavior in mixtures and its effectiveness as a solvent or mobile phase modifier in chromatography. researchgate.net
Studies using solvatochromic probes in binary mixtures of 2-hydroxy this compound with solvents like N,N-dimethyl formamide (B127407) (DMF), dimethyl sulfoxide (B87167) (DMSO), and various alcohols have provided detailed insights into these interactions. acs.orgresearchgate.net The 2-hydroxy ethylammonium cation is a potent hydrogen bond donor (HBD) due to its O-H and N-H groups, a capability enhanced by the positive charge on the nitrogen atom. researchgate.netacs.org The hydroxide (B78521) group on the cation and the formate anion can also act as hydrogen bond acceptors (HBA). researchgate.net
The thermodynamics of mixing 2-hydroxy this compound with short-chain hydroxylic solvents such as water, methanol (B129727), and ethanol (B145695) have been investigated. capes.gov.br Results indicate that the interactions in aqueous solutions are weaker compared to those in alcoholic solutions. capes.gov.br The increase in van der Waals forces, particularly with longer alkyl chains in the alcohol, leads to stronger interactions upon mixing. capes.gov.br The packing of the ionic liquid into these hydroxylic solvents is influenced by temperature and the steric hindrance of the aliphatic groups. capes.gov.br
In chromatographic applications, the interactions are also critical. When used as a mobile phase, EAF can engage in hydrophobic, electrostatic, and other specific interactions with the stationary phase and solutes. researchgate.net The adsorption of its ions onto silica-based stationary phases can block the activity of free silanol (B1196071) groups, which is a common issue in liquid chromatography, especially for separating basic compounds. researchgate.net
Table 1: Solvatochromic Parameters in 2-Hydroxy this compound and Binary Mixtures This table illustrates the solvent properties determined using solvatochromic probes in binary mixtures. Parameters include the normalized polarity parameter (ETN), dipolarity/polarizability (π*), hydrogen-bond acceptor basicity (β), and hydrogen-bond donor acidity (α).
| Mixture (Mole Fraction of IL) | ETN | π* | β | α |
| Pure 2-HEAF | > Ideal Value | > Ideal Value | > Ideal Value | > Ideal Value |
| IL/DMF (XIL = 0.8) | Maximum | Maximum | - | - |
| IL/Methanol | Varies | Varies | Varies | Varies |
| IL/Ethylene Glycol | Varies | Varies | Varies | Varies |
| IL/Glycerol | Varies | Varies | Varies | Varies |
| Note: Data derived from studies on 2-hydroxy this compound. acs.orgresearchgate.net "Varies" indicates that the parameter changes with the mixture composition, often showing non-ideal behavior. "> Ideal Value" indicates a positive deviation from ideality. |
Molecular Aggregation Phenomena
This compound, like many ionic liquids, exhibits nanoscale structural organization, leading to molecular aggregation and the formation of supramolecular architectures. This phenomenon arises from the solvophobic association of the non-polar ethyl groups of the cations. scispace.com These alkyl chains tend to segregate from the charged polar regions (ammonium and formate ions), forming distinct non-polar domains within the bulk liquid. scispace.comnih.gov This self-assembly results in a nanostructured fluid rather than a simple, homogenous liquid.
However, the extent of this nanostructure in this compound is less pronounced compared to other protic ionic liquids like ethylammonium nitrate (EAN). acs.orgnih.gov The weaker solvophobic driving force in EAF leads to the formation of fewer and smaller aggregates. acs.orgnih.gov This characteristic influences its miscibility with certain solvents; for example, its miscibility with octanol (B41247) is a result of this weaker drive for aggregation. acs.orgnih.gov Atomic force microscopy (AFM) studies have revealed the formation of structured solvation layers on surfaces like mica. nih.gov For EAF, these studies have even detected distinct sublayers of cations and anions, highlighting the ordered arrangement at interfaces, which is driven by the intermolecular cohesive forces within the liquid. nih.gov
The ability of EAF to support self-assembly extends to other molecules. It has been shown to facilitate the formation of micelles by non-ionic surfactants. rsc.orgrsc.org The aggregation of surfactants in EAF is influenced by nonpolar interactions between the surfactant's alkyl chains and the non-polar domains of the ionic liquid. rsc.org
Furthermore, EAF plays a role in the aggregation of biomolecules. Studies with the protein lysozyme (B549824) have shown that its aggregation behavior is influenced by the presence of EAF in aqueous solutions. researchgate.net While high concentrations of some ionic liquids can increase protein aggregation, EAF has been noted to result in less aggregation compared to ethylammonium nitrate. researchgate.net In some cases, the activity of lysozyme increases with the concentration of this compound, suggesting that the ionic liquid can prevent the protein from denaturing or forming non-functional aggregates under certain conditions. scirp.org
The formate anion, in conjunction with the ethylammonium cation, can also participate in the formation of extended, ordered structures. Research has demonstrated the formation of two-dimensional, hydrogen-bonded layered structures in ammonium formate compounds. umsl.edu The specific identity of the ammonium cation influences the packing and the resulting crystal lattice of these lamellar materials. umsl.eduunipr.it
Theoretical and Computational Investigations of Ethylammonium Formate Systems
Molecular Dynamics (MD) Simulations for Structural and Dynamical Properties
Molecular dynamics (MD) simulations have been instrumental in elucidating the structural and dynamical characteristics of EAF at the atomic level. These simulations model the movement of atoms and molecules over time, providing insights into the liquid's organization and transport properties.
Classical MD simulations have been employed to study the structure and dynamics of EAF and related hydroxylammonium ionic liquids. nih.gov These studies often analyze radial distribution functions (RDFs) to understand the spatial arrangement of ions. For instance, RDFs between the functional groups of the ethylammonium (B1618946) cation and the formate (B1220265) anion reveal the intricate hydrogen-bonding network within the liquid. nih.gov Spatial distribution functions further show that the formate anions tend to occupy the space around the ammonium (B1175870) hydrogen atoms of the cations. nih.gov
The dynamics of the system are investigated through the analysis of mean squared displacements (MSDs), velocity autocorrelation functions (VACFs), and current autocorrelation functions (CACFs). nih.gov From these, crucial transport properties like diffusion coefficients and ionic conductivities can be calculated. nih.gov Studies have shown that the diffusion coefficients calculated from VACFs are often higher than those obtained from MSDs. nih.gov The addition of hydroxyalkyl chains to the cation has been observed to slow down the dynamics of the ionic liquid. nih.gov
High-pressure MD simulations have also been conducted on related ionic liquids to understand their behavior under extreme conditions. acs.org These simulations have revealed that increasing pressure can lead to conformational changes in the cations and a significant increase in viscosity, while the diffusion of ions is reduced. acs.org For 2-hydroxy ethylammonium formate (2-HEAF), MD simulations have been performed over a range of temperatures (298.15 to 333.15 K) and pressures (0.1 to 40 MPa) to complement experimental measurements of density and viscosity. researchgate.netresearchgate.net These simulations help in understanding the evolution of intermolecular interactions with changing temperature and pressure. researchgate.net
Table 1: Key Dynamical Properties of this compound and Related Ionic Liquids from MD Simulations
| Property | Method of Calculation | Key Findings |
| Diffusion Coefficients | Mean Squared Displacement (MSD), Velocity Autocorrelation Function (VACF) | Diffusion coefficients from VACF are generally higher than from MSD. nih.gov |
| Ionic Conductivity | From Diffusion Coefficients | Correlated and uncorrelated ionic conductivities can be calculated and compared with experimental data. nih.gov |
| Ion-Pair Dynamics | Ion-pair and ion-cage dynamics | The lifetime of ion pairs shows a linear relationship with ionic conductivity. nih.gov |
| Hydrogen Bond Dynamics | Continuous and intermittent hydrogen bond autocorrelation functions | Provides insights into the stability and lifetime of hydrogen bonds. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, bonding, and interaction energies within molecular systems. For EAF, DFT calculations have been crucial in understanding the nature of the interactions between the ethylammonium cation and the formate anion.
DFT studies, often combined with MD simulations, provide a detailed characterization of the ionic liquid at a nanoscopic level and its relationship with macroscopic properties. researchgate.netresearchgate.net These calculations can validate experimental findings and provide a deeper understanding of the observed phenomena. For instance, DFT has been used to analyze the vibrational frequencies of ionic pairs, showing good agreement with results from ab initio molecular dynamics (AIMD) simulations. researchgate.net
In studies of related protic ionic liquids, DFT calculations have been employed to study the interaction of amines with acids. researchgate.net These calculations can determine the proton affinities of the amines, indicating the likelihood of protonation. researchgate.net By optimizing the geometries of the resulting ion pairs, the most stable structures can be identified and characterized. researchgate.net The interaction energies between cations and anions can also be calculated, providing a quantitative measure of the strength of the hydrogen bonds and electrostatic interactions. nih.gov
Table 2: DFT Calculation Results for Protic Ionic Liquid Systems
| Calculated Property | System | Key Findings |
| Proton Affinity | Amines and acids | Higher proton affinity of the amine increases the probability of its protonation. researchgate.net |
| Interaction Energy | Cation-anion pairs | The strength of hydrogen bonding and the magnitude of the binding energy can be quantified. nih.gov |
| Vibrational Frequencies | Ionic pairs | Good agreement between DFT-calculated frequencies and those from AIMD simulations. researchgate.net |
| Structural Confirmation | Triethylammonium-based PILs | Ab initio computations show spontaneous protonation of triethylamine. nih.gov |
Quantum Cluster Equilibrium (QCE) Theory Application
The Quantum Cluster Equilibrium (QCE) theory is a statistical thermodynamic model that connects quantum chemical calculations of molecular clusters to the macroscopic thermodynamic properties of liquids. aip.orgscience.gov This method has been successfully applied to protic ionic liquids, including EAF, to predict properties like boiling points, vaporization enthalpies, and proton activities. aip.org
The binary QCE (bQCE) method, an extension of the original theory, is particularly suited for binary systems like protic ionic liquids, which can be considered a mixture of the constituent acid and base. aip.org The theory works by constructing a set of relevant clusters that represent the fundamental interactions within the system. aip.org Quantum chemical calculations are then performed on these clusters to obtain their energies and vibrational frequencies. aip.orgnih.gov Using statistical mechanics, the partition function of the liquid is constructed from the properties of these clusters, allowing for the calculation of thermodynamic properties over a wide range of temperatures and pressures. aip.orgscience.gov
A significant advantage of the QCE method is its ability to incorporate dissociation reactions, which gives access to properties like ionicity. science.gov For EAF and other alkylammonium-based PILs, the bQCE method has been used to predict boiling points with an accuracy of within 50 K and vaporization enthalpies within 20 kJ mol⁻¹. aip.org It has been noted that for single ion pairs in the gas phase, the proton tends to transfer back from the cation to the anion, forming a "pseudo-ion pair". aip.org
Computational Analysis of Proton Activity and Transport Mechanisms
The presence of a transferable proton in EAF makes it an excellent system for studying proton activity and transport mechanisms, which are crucial for applications in fuel cells and other electrochemical devices. Computational methods play a key role in unraveling the complex dynamics of proton movement in these liquids.
Time-resolved infrared spectroscopy, combined with computational analysis, has been used to investigate proton transfer and transport in EAF. acs.org These studies often use a photoacid to initiate a pH jump, allowing for the direct observation of proton transfer to the formate anion. acs.org The results indicate that proton transfer can occur on an ultrafast timescale (less than 150 fs) through pre-formed hydrogen-bonded complexes between the photoacid and EAF. acs.org
The mechanism of proton transport can be vehicular, where the proton is carried by a diffusing molecule, or it can occur via a Grotthuss-type mechanism, involving the rearrangement of hydrogen bonds in a "proton wire". mdpi.com Computational studies, including reactive molecular dynamics, are essential for distinguishing between these mechanisms. mdpi.com While the Grotthuss mechanism is well-known in water, its occurrence in protic ionic liquids like ethylammonium nitrate (B79036) has been suggested by the presence of extended three-dimensional hydrogen-bond networks. mdpi.com
Development and Validation of Force Fields for Simulation
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. researchgate.net Developing and validating accurate force fields for ionic liquids like EAF is an active area of research.
Force fields for ionic liquids can be developed using various approaches. Some are based on fitting to experimental data, such as density and viscosity. researcher.life Others are derived from high-level quantum mechanical calculations. nih.gov Machine learning methods are also increasingly being used to develop highly accurate and versatile force fields. acs.org
For protic ionic liquids, the force field must be able to accurately describe the strong hydrogen bonding and potential proton transfer events. The validation of a new force field is a critical step and typically involves comparing simulation results for various properties (e.g., density, viscosity, diffusion coefficients) with experimental data. researcher.lifenih.gov For example, a new force field for a hydrated polypeptide was validated by comparing predicted NMR scalar coupling constants with experimental values. nih.gov The Automated Topology Builder (ATB) is a web-based tool that facilitates the development of force field parameters for a wide range of molecules, including those relevant to ionic liquids. uq.edu.au
Rheological Studies and Transport Phenomena
Viscometric Analysis and Flow Behavior
The viscosity of an ionic liquid is a critical parameter that influences its application in various fields, including as a solvent for chemical reactions and in electrochemical devices. researchgate.net The rheological properties of ethylammonium (B1618946) formate (B1220265) have been characterized to understand its flow behavior under different conditions.
At 20 °C, ethylammonium formate exhibits a zero shear viscosity of 23.1 mPa·s. nih.govacs.org This value is comparatively low when considered alongside other protic ionic liquids such as ethylammonium nitrate (B79036) (EAN) with a viscosity of 35.9 mPa·s, and ethanolammonium nitrate (EtAN) at 156.1 mPa·s under the same conditions. nih.govacs.org The viscosity of EAF is also notably lower than that of 2-hydroxythis compound, which has a room-temperature viscosity of 105 cP. mdma.chtandfonline.com Research has shown that like other primary ammonium (B1175870) PILs, EAF behaves as a Newtonian fluid at low shear rates, but exhibits shear-thinning properties at high shear rates. nih.govacs.org
The temperature dependence of viscosity in EAF follows the Vogel-Fulcher-Tammann (VFT) model, which is characteristic of many glass-forming liquids and indicates a non-Arrhenius behavior. nih.govacs.orgresearchgate.net The viscosity decreases significantly with increasing temperature. For instance, in the related compound 2-hydroxythis compound, the viscosity was observed to decrease from 105 cP at room temperature to 15 cP at 70 °C. mdma.ch This strong temperature dependence is linked to the thermal energy overcoming the intermolecular forces, primarily hydrogen bonds, which in turn reduces the resistance to flow.
Table 1: Viscosity of this compound and Related Protic Ionic Liquids at 20°C
Electrical Conductivity and Charge Transport Mechanisms
The electrical conductivity of this compound is a key property, particularly for its potential use in electrochemical applications. researchgate.net The conductivity arises from the movement of the ethylammonium cations and formate anions. Studies on alkylammonium formate PILs have shown that their conductivity is influenced by factors such as the nature of the hydrogen bonding and the segregation of the structure into polar and non-polar domains. nih.govaip.org
For the related compound 2-hydroxythis compound, a reasonably high ionic conductivity of 3.3 mS/cm has been reported at room temperature. mdma.ch The conductivity in these systems is highly dependent on temperature, which is directly related to the viscosity of the medium. mdma.ch As temperature increases, viscosity decreases, leading to higher ionic mobility and consequently, higher conductivity.
The charge transport in EAF is understood to occur through a combination of mechanisms. The primary mode is vehicular transport, where the ions themselves diffuse through the liquid. However, the potential for a Grotthuss-type proton hopping mechanism also exists, facilitated by the extensive hydrogen-bonding network. researchgate.net Dielectric relaxation studies on EAF have revealed that the dominant relaxation process arises from the reorientation of both cations and anions, which are synchronized due to strong hydrogen bonding. nih.govaip.org This synchronization underscores the interconnectedness of ionic motion in this PIL. The activation energy for ionic conductivity in 2-hydroxythis compound was found to be 9.2 Kcal/mol, which is comparable to the activation energy for viscosity (7.8 Kcal/mol), suggesting that the processes governing charge transport and viscous flow are closely related. mdma.ch
Table 2: Electrical Conductivity of a Related Protic Ionic Liquid
Diffusive Processes and Molecular Mobility Dynamics
The mobility of individual ions in this compound is characterized by their self-diffusion coefficients. These coefficients provide insight into the translational motion of the cations and anions within the liquid. For the ethylammonium cation in the related protic ionic liquid ethylammonium nitrate (EAN), the diffusion coefficient in the bulk liquid is a key parameter for understanding its mobility. arxiv.org
Research on EAN has shown that the diffusion of the anion is 1.7 times higher than that of the cation, indicating that the ions are not tightly associated. arxiv.org This suggests a degree of independent motion for the constituent ions. In the case of EAF, pump-probe vibrational spectroscopy has been used to investigate the dynamics of excess protons. acs.org These studies revealed that proton transfer predominantly occurs through preformed hydrogen-bonded complexes between the photoacid and the formate anion, with an ultrafast transfer rate of less than 150 fs. acs.org This highlights the role of hydrogen bonding in facilitating rapid proton dynamics. The subsequent long-range transport of the proton is believed to follow a vehicular mechanism. acs.org
The molecular mobility in EAF is intrinsically linked to its rheological and conductive properties. The activation energy for viscosity in 2-hydroxythis compound (7.8 Kcal/mol) is comparable to that for ionic conductivity (9.2 Kcal/mol), which suggests that the molecular mobility is largely self-diffusive in nature. mdma.ch
Table 3: Diffusion Coefficient of the Ethylammonium Cation in a Related Protic Ionic Liquid
Correlation between Rheological Properties and Hydrogen Bond Networks
A strong correlation exists between the rheological properties of this compound and the extensive hydrogen bond network present in the liquid. rsc.org This network, formed between the ammonium protons of the ethylammonium cation and the oxygen atoms of the formate anion, plays a crucial role in determining the liquid's viscosity. nih.govacs.org The strength and density of these hydrogen bonds create a cohesive structure that resists flow.
Theoretical and experimental studies on protic ionic liquids have shown that the frictional properties of the liquid are clearly connected to the ability of the constituent ions to form hydrogen bonds. nih.govacs.org The nature of the hydrogen bonding in EAF, specifically between the formate anion and the ethylammonium cation, is different from that in nitrate-based PILs like EAN. nih.govaip.org This difference in hydrogen bonding contributes to the observed variations in viscosity and other physical properties between these ionic liquids. nih.govaip.org
Molecular dynamics simulations have further elucidated the role of hydrogen bonding. In protic ionic liquids, the hydrogen bond network can promote clustering of like-charged ions, which can be a source of friction in the bulk liquid. nih.govacs.org The breaking and reforming of these hydrogen bonds under shear stress is a key mechanism governing the flow behavior. aip.org The shear-thinning behavior observed at high shear rates is indicative of the alignment of the ionic structures and the disruption of the hydrogen bond network, leading to a decrease in viscosity. nih.govacs.org
Particle Stability and Settling Behavior in this compound Media
The use of this compound as a medium for dispersions requires an understanding of particle stability and settling behavior. While specific studies on EAF are limited, research on the structurally similar protic ionic liquid dimethylthis compound (DMEAF) provides valuable insights. uwa.edu.aunih.gov The stability of colloidal particles in ionic liquids is governed by a balance of forces, including van der Waals attractions, electrostatic interactions, and solvation forces arising from the structuring of the ionic liquid at the particle interface. mdpi.comacs.org
In protic ionic liquids, the formation of an interfacial layer of ions on the particle surface can create a structural force analogous to steric stabilization, which can prevent particle aggregation. acs.org Studies on silica (B1680970) particles in protic ionic liquids have shown that suspensions can exist in a state of weak flocculation, where single particles are in dynamic equilibrium with flocculated networks. uwa.edu.aunih.gov
The settling behavior of particles in these media can be complex. In weakly flocculated systems, particles may settle more rapidly than predicted by the Stokes equation because they spend a significant amount of time in larger, faster-settling flocs. uwa.edu.aunih.gov Conversely, in some protic ionic liquids, suspensions have been observed to settle slower than predicted. uwa.edu.aunih.gov This is attributed to the viscoelastic nature of the suspension, where a persistent, long-range structure within the particle network impedes settling. uwa.edu.aunih.gov The high viscosity of the ionic liquid itself also contributes to slower settling rates by increasing the drag on the particles. aip.org
Applications in Advanced Chemical Processes and Materials Science
Chromatographic Separation Sciences
The unique properties of ethylammonium (B1618946) formate (B1220265) have led to its exploration as a component in mobile phases for various chromatographic techniques, offering an alternative to traditional organic solvents.
Ethylammonium formate has been investigated as a potential replacement for conventional organic solvents like methanol (B129727) and acetonitrile in reversed-phase liquid chromatography (RPLC). nih.gov EAF is a room-temperature ionic liquid with a polarity comparable to that of methanol or acetonitrile. nih.gov Studies have demonstrated that separations of test mixtures, such as phenols or vitamins, using an EAF-water mobile phase are similar to those using methanol-water mobile phases in terms of resolution and analysis time. nih.gov
A key difference lies in its physical properties. The viscosity of EAF is higher than that of methanol, which can lead to a lower plate count at room temperature. nih.gov However, research has shown that this limitation can be overcome. Van Deemter plots, which illustrate the relationship between linear velocity and plate height, indicate that operating at elevated temperatures can significantly improve efficiency. For instance, increasing the column temperature to 55°C can recover and even improve the plate count when using an EAF mobile phase. nih.gov Similarly, adjusting the flow rate to a lower value, such as 0.8 mL/min, can also substantially enhance the plate count. nih.gov
One of the notable advantages of using EAF is its potential in environmentally friendly applications. It allows for the control of solute retention under entirely aqueous conditions, which is particularly beneficial for quality control applications of water-soluble vitamins. nih.gov Furthermore, EAF appears to be a gentler mobile-phase modifier for certain proteins, such as lysozyme (B549824), compared to methanol. nih.gov Research has also shown that EAF can enhance the resolution of specific peak pairs, for example, 2,4-dinitrophenol/2,4,6-trinitrophenol and p-aminobenzoate/benzoate, when compared to methanol. nih.gov
| Parameter | This compound (EAF) | Methanol (MeOH) | Reference |
|---|---|---|---|
| Polarity | Similar to Methanol and Acetonitrile | Standard Organic Modifier | nih.gov |
| Viscosity | Higher than Methanol | Lower than EAF | nih.gov |
| Plate Count (at room temp) | Lower by a factor of 1.1-1.4 vs. MeOH | Higher than EAF | nih.gov |
| Performance Enhancement | Improved plate count at elevated temperatures (e.g., 55°C) or lower flow rates | Standard performance | nih.gov |
| Specific Resolution | Enhanced for certain peak pairs (e.g., dinitrophenols) | Standard resolution | nih.gov |
This compound has also been successfully used as a replacement for organic solvents in ion-pair reversed-phase liquid chromatography. researchgate.net This technique is essential for separating ionic analytes that are not well-retained on conventional RPLC columns. In this context, EAF acts as the organic modifier in conjunction with standard ion-pair reagents.
Research has demonstrated the effective separation of aromatic carboxylic acids using an EAF-based mobile phase containing 30mM tetrabutylammonium (B224687) ion as the ion-pair reagent. researchgate.net Without the ion-pairing agent, chromatograms of these acids in either EAF or methanol mobile phases show poor resolution. researchgate.net However, the addition of the tetrabutylammonium ion to the EAF mobile phase achieves baseline resolution for all peaks in approximately 10 minutes. researchgate.net
Similar success has been observed for the separation of aromatic amines. Using sodium dodecylsulfate (SDS) as the ion-pair reagent in an EAF mobile phase provides baseline resolution for a mixture of compounds including protonated tyramine and diphenhydramine. researchgate.net The retention factor profiles for both carboxylic acids and amines as a function of the concentration of the ion-pair reagent are similar for both EAF and methanol, indicating comparable mechanisms of interaction. researchgate.net As with standard RPLC, raising the column temperature to 55°C can improve the plate count by a factor of about 1.2 when using the EAF mobile phase with ion-pair reagents. researchgate.net
| Analyte Type | Ion-Pair Reagent | Mobile Phase Modifier | Outcome | Reference |
|---|---|---|---|---|
| Aromatic Carboxylic Acids | Tetrabutylammonium ion (30mM) | This compound | Baseline resolution achieved in ~10 min | researchgate.net |
| Aromatic Amines | Sodium Dodecylsulfate (SDS) (30mM) | This compound | Baseline resolution achieved | researchgate.net |
| Aromatic Carboxylic Acids | None | This compound | Lack of resolution, significant peak overlap | researchgate.net |
The use of ionic liquids as buffer additives or modifiers in capillary electrophoresis (CE) is a known strategy to alter separation selectivity. researchgate.net Capillary electrophoresis separates analytes based on their differential migration in an electric field, which is influenced by their charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. ubaya.ac.idtechnologynetworks.com The composition of the background electrolyte (BGE) is a critical parameter that dictates the performance of the separation. sepscience.com
Electrolyte Systems for Energy Storage and Conversion Devices
This compound's properties as an ionic liquid make it a candidate for electrolyte systems in various energy devices.
Application in Thermoelectric Generators
Thermoelectric generators convert heat directly into electricity. While specific research on the application of this compound in these devices is emerging, the broader class of protic ionic liquids is being explored for such applications. The performance of an electrolyte in these systems is influenced by its ionic conductivity and thermal stability.
Electrolyte Properties for Electrochemical Devices
This compound and its analogues, like 2-hydroxythis compound, exhibit properties that make them suitable for electrochemical devices. mdma.chresearchgate.net These ionic liquids are characterized by reasonably high ionic conductivities. mdma.chresearchgate.net For instance, 2-hydroxythis compound has an ionic conductivity of 3.3 mS cm⁻¹ at room temperature, which increases with temperature, reaching 40 mS cm⁻¹ at 92 °C. mdma.chresearchgate.net This increase is attributed to faster ion mobilities at elevated temperatures. mdma.ch
The electrochemical stability of the ionic liquid is a critical factor for its application in devices where redox reactions occur. mdma.ch Cyclic voltammetry studies of 2-hydroxythis compound indicate a stability range of approximately 1.1 V. mdma.ch The viscosity of these ionic liquids is also highly temperature-dependent, which influences ion mobility. mdma.ch
| Property | Value | Reference |
| Ionic Conductivity (Room Temp) | 3.3 mS cm⁻¹ | mdma.chresearchgate.net |
| Ionic Conductivity (92 °C) | 40 mS cm⁻¹ | mdma.ch |
| Electrochemical Stability Window | ~1.1 V | mdma.ch |
| Viscosity (Room Temp) | 105 cP | mdma.ch |
| Viscosity (70 °C) | 15 cP | mdma.ch |
Table 1: Electrochemical properties of 2-hydroxythis compound, a related protic ionic liquid.
Polymer Dissolution and Processing Media
Ionic liquids are considered "green solvents" and are being explored as alternatives to traditional volatile organic compounds for dissolving and processing biopolymers like cellulose and chitin. researchgate.netresearchgate.netnih.govdntb.gov.ua The dissolution process relies on disrupting the extensive hydrogen-bonding network within these polymers. nih.govmdpi.com The anions of the ionic liquid play a crucial role by forming hydrogen bonds with the hydroxyl groups of the biopolymer. researchgate.net
While imidazolium-based ionic liquids are widely studied, quaternary ammonium (B1175870) electrolytes, including those with formate anions, have also been successfully tested. nih.govmdpi.com For example, triethylmthis compound and tributylmthis compound have been shown to dissolve microcrystalline cellulose. mdpi.com In some cases, the dissolution process can involve the temporary formation of a cellulose formate intermediate, which reverts to pure cellulose upon regeneration in water. mdpi.com The high polarity of ionic liquids like 2-hydroxythis compound also allows them to dissolve otherwise insoluble polymers such as polyaniline and polypyrrole. mdma.chresearchgate.net
Gas Hydrate (B1144303) Inhibition Studies
Gas hydrates are crystalline solids formed from water and small gas molecules at high pressure and low temperature, which can block pipelines in the oil and gas industry. nih.govresearchgate.net Chemical inhibitors are used to prevent their formation. uwa.edu.auuwa.edu.au These inhibitors are classified as thermodynamic or kinetic. researchgate.netuwa.edu.au Protic ionic liquids (PILs), including this compound, have been investigated as effective gas hydrate inhibitors. qu.edu.qa
Studies on alkylammonium-based PILs, such as this compound ([EA][Of]), have demonstrated their effectiveness as thermodynamic hydrate inhibitors (THIs). qu.edu.qa The inhibitory action is primarily attributed to the common formate anion due to the presence of a carboxylic group. qu.edu.qa Research shows that the thermodynamic inhibition effect of these PILs is comparable or even better than other ionic liquids. qu.edu.qa Additionally, when combined with additives like polyethylene oxide, these PILs show a synergistic effect, enhancing their kinetic hydrate inhibition (KHI) performance. qu.edu.qa
Lyotropic Liquid Crystal Phase Behavior in this compound
Lyotropic liquid crystals are formed by the self-assembly of amphiphilic molecules in a solvent. nih.gov Protic ionic liquids, including this compound (EAF), can act as solvents for the formation of these complex nanostructures. aip.orgaip.orgrmit.edu.au The phase behavior of lipids like monoolein has been investigated in various PILs to understand the specific effects of the ions on self-assembly. aip.orgaip.org
In studies with monoolein, PILs containing the ethylammonium cation, such as EAF, were found to promote the formation of lamellar and bicontinuous cubic phases. aip.orgrmit.edu.auresearchgate.net The formate anion, along with acetate, favored bicontinuous cubic phases over a broader range of concentrations compared to the nitrate (B79036) anion. aip.orgresearchgate.net The specific phases formed are dependent on both the concentration of the amphiphile and the temperature. nih.govaip.orgaip.orgrmit.edu.au For instance, a mixture of 60 wt% monoolein and 40 wt% EAF forms an Ia3d cubic phase between 30 and 45 °C. rmit.edu.au At 80 wt% EAF, a stable lamellar phase is observed at lower temperatures (23-50 °C), which transitions to an Ia3d phase as the temperature increases. aip.orgaip.org
| Amphiphile | Solvent | Concentration | Temperature (°C) | Observed Phases | Reference |
| Monoolein | This compound (EAF) | 40 wt% EAF | 30 - 45 | Ia3d cubic | rmit.edu.au |
| Monoolein | This compound (EAF) | 80 wt% EAF | 23 - 50 | Lamellar | aip.orgaip.org |
| Monoolein | This compound (EAF) | 80 wt% EAF | > 50 | Ia3d cubic | aip.orgaip.org |
Table 2: Lyotropic liquid crystal phases observed in monoolein/ethylammonium formate systems.
Green Chemistry Aspects and Sustainability Paradigms
Environmentally Benign Synthesis Routes and Process Intensification
The synthesis of ethylammonium (B1618946) formate (B1220265) is noted for its simplicity and adherence to green chemistry principles. It is typically produced through a direct acid-base neutralization reaction between ethylamine (B1201723) and formic acid. nih.gov This method is considered environmentally benign due to its high atom economy, as the two reactants combine directly to form the desired salt with no byproducts.
The reaction is a straightforward proton transfer from formic acid to ethylamine. auctoresonline.orgmdma.ch The process is often carried out by adding formic acid dropwise to ethylamine, sometimes in a water bath to manage the reaction temperature, followed by stirring. auctoresonline.org This one-step synthesis avoids the need for complex catalysts or harsh reaction conditions, contributing to its green profile.
Process Intensification: Process intensification strategies aim to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.comdntb.gov.ua In the context of ethylammonium formate synthesis, intensification can be achieved through:
Continuous Flow Reactors: Shifting from traditional batch processing to continuous flow reactors can offer better control over reaction parameters, leading to improved consistency and safety. This approach can reduce reactor size and energy consumption.
Integrated Reaction and Separation: While the synthesis itself is clean, process intensification principles could be applied to any subsequent purification steps, for instance, by integrating reaction and separation within a single unit to save energy and materials. mdpi.com
The inherent simplicity of the EAF synthesis reaction makes it highly amenable to these intensified and more sustainable manufacturing models.
Substitution of Traditional Volatile Organic Solvents
A significant area of interest for this compound is its use as a replacement for traditional volatile organic solvents (VOCs). nih.govresearchgate.net VOCs, such as methanol (B129727) and acetonitrile, are widely used in industrial applications but pose environmental and health risks due to their high vapor pressure and toxicity. nih.govwikipedia.orgepa.gov
This compound has been successfully investigated as a green alternative mobile phase modifier in reversed-phase liquid chromatography (LC). nih.gov Research demonstrates that EAF, a room-temperature ionic liquid, can act like a conventional organic solvent for these applications. nih.govresearchgate.net
Comparative Performance in Liquid Chromatography: Studies comparing EAF with methanol in LC mobile phases have revealed similar performance in terms of resolution and analysis time for separating various compounds, including vitamins and phenols. nih.gov
| Feature | This compound (EAF) | Methanol (MeOH) | Source |
| Application | Mobile phase modifier in LC | Mobile phase modifier in LC | nih.gov |
| Performance | Similar resolution and analysis time | Similar resolution and analysis time | nih.gov |
| Plate Count | Lower at room temp due to higher viscosity, but improves significantly at elevated temperatures (55°C) | Higher at room temperature | researchgate.netnih.gov |
| Environmental Profile | Non-volatile, preferable for totally aqueous mobile phases | Volatile Organic Compound (VOC) | nih.gov |
| Special Cases | Enhanced resolution for certain peak pairs (e.g., dinitrophenol/trinitrophenol) | Standard resolution | nih.gov |
Using EAF under totally aqueous mobile phase conditions is considered environmentally preferable, highlighting its potential to reduce the reliance on hazardous VOCs in analytical chemistry. nih.gov
Cost-Effectiveness and Scalability of this compound Processes
For any green alternative to be widely adopted, it must be economically viable and scalable. This compound shows promise in both these areas.
Cost-Effectiveness: The synthesis of EAF is considered inexpensive. nih.govresearchgate.net The starting materials, ethylamine and formic acid, are readily available commodity chemicals. The simple, high-yield, one-step synthesis process avoids the need for expensive catalysts or complex equipment, keeping production costs down. auctoresonline.orgmdma.ch Protic ionic liquids based on ethylammonium and formate have been specifically noted for their cost-effective advantages in applications like methane (B114726) hydrate (B1144303) inhibition. researchgate.net
Scalability: The straightforward nature of the acid-base neutralization reaction used to produce EAF makes the process highly scalable. Batch or continuous processes can be designed with relative ease to meet industrial demand. The global market for related compounds like ammonium (B1175870) formate is substantial and growing, indicating a robust supply chain for the necessary precursors and an established industrial capacity for similar production processes. dataintelo.com The market for ethyl formate (a different but related ester) is also well-established, suggesting that the industrial infrastructure for handling and producing formate-based chemicals is mature. businessresearchinsights.com
The combination of low-cost synthesis and a clear pathway to large-scale production makes this compound a commercially attractive option for industries seeking to adopt greener chemical processes.
Q & A
Q. What are the established methods for synthesizing high-purity ethylammonium formate (EAF), and how can its purity be validated?
- Methodological Answer : EAF is typically synthesized via neutralization of ethylamine with formic acid under controlled stoichiometric conditions. To ensure high purity, the reaction should be conducted in anhydrous solvents (e.g., methanol) at 0–5°C to minimize side reactions. Post-synthesis, rotary evaporation removes excess solvent, followed by vacuum drying. Purity validation requires:
- NMR spectroscopy (¹H and ¹³C) to confirm absence of residual solvents or unreacted precursors.
- Karl Fischer titration to quantify water content (<1% w/w).
- Ion chromatography to verify ionic composition (molar ratio of ethylammonium to formate ions ~1:1) .
Q. How can researchers measure the physical properties of EAF, such as viscosity and ionic conductivity?
- Methodological Answer :
- Viscosity : Use a calibrated viscometer (e.g., Anton Paar Lovis 2000 ME) at 25°C, ensuring temperature stability (±0.1°C). Report shear rates to account for non-Newtonian behavior.
- Ionic conductivity : Employ electrochemical impedance spectroscopy (EIS) with a conductivity cell (e.g., platinum electrodes). Calculate conductivity (σ) using the formula:
where = electrode distance, = measured resistance, and = electrode area.
- Walden plot analysis correlates conductivity with fluidity (inverse viscosity) to assess ionicity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for EAF in polar vs. non-polar solvents?
- Methodological Answer : Discrepancies often arise from impurities or moisture absorption. To address this:
- Standardize solvent pre-treatment : Dry solvents over molecular sieves; degas EAF via freeze-pump-thaw cycles.
- Use solvatochromic probes (e.g., Nile Red) to quantify solvent polarity empirically. Compare EAF’s values with reference solvents (e.g., ethyl acetate: 38.1, formamide: 56.6) .
- Phase diagram mapping : Systematically vary solvent ratios (e.g., EAF-methanol mixtures) and measure solubility via gravimetric analysis .
Q. How can EAF’s role as a green solvent be optimized in chromatographic separations while maintaining resolution?
- Methodological Answer :
- Ion-pair reversed-phase HPLC : Replace traditional organic solvents (e.g., acetonitrile) with EAF in mobile phases. Optimize by:
- Adjusting pH (2.5–6.5) to modulate analyte ionization.
- Testing column compatibility (C18 vs. phenyl-hexyl stationary phases).
- Validating separation efficiency (plate count >10,000/m) and peak symmetry (As ≤ 1.5) .
- Sustainability metrics : Compare EAF’s E-factor (kg waste/kg product) and energy consumption vs. acetonitrile using life-cycle assessment (LCA) tools .
Q. What advanced spectroscopic techniques characterize hydrogen-bonding interactions in EAF-based systems?
- Methodological Answer :
- FTIR spectroscopy : Analyze O-H/N-H stretching regions (2500–3500 cm⁻¹) to identify hydrogen-bond donor/acceptor strengths.
- Raman spectroscopy : Quantify formate ion symmetry changes (e.g., COO⁻ stretching at ~1350 cm⁻¹) under varying temperatures.
- MD simulations : Pair experimental data with molecular dynamics (e.g., GROMACS) to model H-bond networks and predict solvation dynamics .
Data Analysis & Reproducibility
Q. How should researchers address variability in EAF’s electrochemical stability across studies?
- Methodological Answer :
- Controlled environment : Perform cyclic voltammetry (CV) in a glovebox (O₂/H₂O <1 ppm) to minimize oxidative degradation.
- Reference electrodes : Use Ag/AgCl (for aqueous) or Fc/Fc⁺ (for non-aqueous) to standardize potentials.
- Statistical reporting : Provide mean ± SD for at least triplicate measurements and raw data in supplementary files .
Q. What frameworks ensure reproducibility in EAF-based catalytic studies (e.g., CO₂ reduction)?
- Methodological Answer :
- Detailed protocols : Specify EAF’s concentration, substrate ratios, and reaction time/temperature. Example:
CO₂ reduction: 0.1 M EAF, 20 bar CO₂, 80°C, 24 h.
- Control experiments : Compare with ammonium-free systems (e.g., tetrabutylammonium formate) to isolate EAF’s catalytic role .
- Data sharing : Deposit NMR spectra, chromatograms, and simulation trajectories in public repositories (e.g., Zenodo) .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
